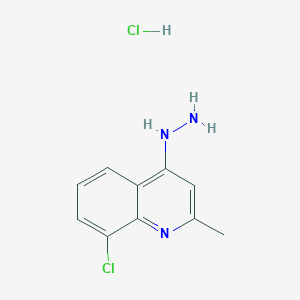

8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride

Description

Chemical Structure and Properties 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride (C${10}$H${11}$Cl$2$N$3$) is a substituted quinoline derivative featuring a chlorine atom at position 8, a methyl group at position 2, and a hydrazino (-NHNH$_2$) group at position 4, with a hydrochloride counterion. This compound is of synthetic interest due to the reactivity of the hydrazino group, which enables participation in condensation reactions (e.g., Schiff base formation) and nucleophilic substitutions .

Properties

IUPAC Name |

(8-chloro-2-methylquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.ClH/c1-6-5-9(14-12)7-3-2-4-8(11)10(7)13-6;/h2-5H,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQNCMUODFFUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Cl)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592368 | |

| Record name | 8-Chloro-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170878-45-1 | |

| Record name | 8-Chloro-4-hydrazinyl-2-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 8-chloro-2-methylquinoline.

Purification: The resulting product is then purified, often through recrystallization, to obtain the final compound in its hydrochloride salt form.

Industrial Production Methods

While specific industrial production methods for 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Research indicates that 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride has potential antimicrobial properties. It interacts with various microbial targets, potentially inhibiting their growth and replication. Preliminary studies have shown effectiveness against a range of bacteria and fungi, warranting further investigation into its mechanisms of action .

Anticancer Properties

The compound has also been studied for its anticancer effects. It may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells. Mechanistic studies reveal that it can interact with DNA, disrupting replication processes and leading to cell death .

Case Studies and Research Findings

Several studies highlight the promising applications of this compound:

- Antimicrobial Studies : Investigated for its efficacy against resistant bacterial strains, showing significant inhibition zones in agar diffusion tests.

- Anticancer Research : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines, suggesting a pathway for drug development.

- Synthesis of Derivatives : Research on derivatives synthesized from this compound indicates enhanced biological activities, expanding its application scope in drug discovery .

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, potentially inhibiting their function.

Pathways Involved: It may affect cellular pathways related to DNA replication, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural analogs of 8-chloro-4-hydrazino-2-methyl-quinoline hydrochloride, emphasizing substituent positions and functional groups:

Hydrazino Group Reactivity

The hydrazino group in 8-chloro-4-hydrazino-2-methyl-quinoline hydrochloride facilitates condensation with aldehydes or ketones to form hydrazones, a property shared with analogs like 7-chloro-4-hydrazinylquinoline derivatives . For example, reactions with heteroaromatic aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde) yield Schiff bases, which are intermediates in drug discovery .

Chlorine Substituent Effects

- Position 8 vs.

- Comparison with 4-Chloro Derivatives: 4-Chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution at position 4, suggesting that the hydrazino group in the target compound may similarly react with electrophiles (e.g., alkyl halides) .

Functional Group Comparisons

- Carboxylic Acid vs. Hydrazino: 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 401604-07-7) exhibits higher aqueous solubility due to the ionizable -COOH group, unlike the hydrazino derivative, which is more reactive but less soluble .

- Carbonyl Chloride: Derivatives like 7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS 1160256-71-2) are highly reactive acylating agents, contrasting with the nucleophilic hydrazino group .

Physicochemical Properties

- Solubility: Hydrazino derivatives (e.g., target compound) are typically sparingly soluble in water but dissolve in polar aprotic solvents (e.g., DMSO, methanol) .

- Melting Points: Chlorinated quinolines generally exhibit high melting points (>300 K). For example, 4-chloro-6,7-dimethoxyquinoline melts at 403–404 K , while hydrazino derivatives may have lower melting points due to reduced crystallinity.

Biological Activity

8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial and anticancer agent . This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C10H10ClN3- HCl

- Molecular Weight : 244.12 g/mol

The compound features a chloro group and a hydrazino group attached to the quinoline ring, which are critical for its biological interactions and activities.

The biological activity of 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in vital cellular processes, potentially disrupting metabolic pathways.

- DNA Interaction : Its structure allows it to interact with DNA, which may lead to interference with replication and transcription processes.

- Covalent Bond Formation : The hydrazino group can form covalent bonds with proteins and enzymes, enhancing its therapeutic efficacy.

Antimicrobial Activity

Research has indicated that 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride exhibits notable antimicrobial properties. It has been tested against several pathogenic strains, showing varying degrees of effectiveness:

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

These results demonstrate that while the compound is competitive with standard treatments, further optimization could enhance its efficacy against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

- A549 (lung cancer)

- HCT116 (colon cancer)

In these studies, the compound was found to induce cell cycle arrest and apoptosis, significantly reducing cell viability at certain concentrations. For instance:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 15.0 ± 1.5 | Induction of late apoptosis |

| HCT116 | 12.5 ± 1.0 | G0/G1 phase arrest |

The results indicate that the compound's effectiveness varies among different cancer types, suggesting specific molecular interactions that warrant further investigation .

Case Studies and Research Findings

Several studies highlight the promising biological activities of 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride:

- Antimalarial Studies : Preliminary research suggests potential antimalarial effects, though detailed mechanisms remain to be elucidated.

- Synthesis and Derivatives : The synthesis process involves reacting 8-chloro-2-methylquinoline with hydrazine hydrate under reflux conditions, leading to derivatives that may exhibit enhanced biological activities .

- Comparative Studies : Compounds structurally similar to 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride have shown varied biological activities, indicating a rich field for developing new therapeutics based on this scaffold.

Q & A

Q. What are the recommended synthetic routes for 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves cyclization and hydrazination steps. For example, quinoline derivatives are often synthesized via Skraup or Friedländer reactions, followed by hydrazine substitution at the 4-position. To optimize purity, consider using column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures. Reaction parameters like temperature (80–100°C for hydrazination) and stoichiometric ratios (1:1.2 molar ratio of quinoline precursor to hydrazine) should be rigorously controlled. Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and confirming its hydrazine moiety?

- Methodological Answer :

- NMR : - and -NMR to confirm substitution patterns (e.g., hydrazino group at C4: δ 6.8–7.2 ppm for NH protons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 238.05).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis can resolve bond angles and lattice packing (as demonstrated for similar hydrazinoquinoline derivatives) .

Q. How should researchers handle stability issues during storage, particularly regarding the hydrochloride salt’s hygroscopicity?

- Methodological Answer : Store the compound in a desiccator under inert gas (argon or nitrogen) at −20°C. Pre-dry solvents (e.g., anhydrous DMSO or DMF) for solutions to prevent hydrolysis. Monitor degradation via periodic TLC or UV-Vis spectroscopy (λ~270 nm for quinoline absorbance) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the hydrazino group in 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride for designing novel derivatives?

- Methodological Answer : Use density functional theory (DFT) to model electron density distributions and frontier molecular orbitals (FMOs). Software like Gaussian or COMSOL can simulate reaction pathways (e.g., nucleophilic attack at the hydrazino group). Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate predictions .

Q. How can researchers resolve contradictions in experimental data related to this compound’s antimicrobial activity across different studies?

- Methodological Answer :

- Standardize Assays : Use consistent microbial strains (e.g., ATCC references) and growth media (Mueller-Hinton agar).

- Control Variables : Account for pH sensitivity (hydrazine groups are pH-labile) and solvent effects (DMSO vs. aqueous solutions).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Cross-reference with structural analogs (e.g., 8-hydroxyquinoline derivatives) to contextualize bioactivity trends .

Q. What advanced separation techniques are suitable for isolating trace impurities or byproducts in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to resolve polar impurities.

- Preparative SFC : Supercritical fluid chromatography with CO/methanol mobile phases enhances resolution for chiral byproducts.

- 2D NMR : --HSQC can detect hydrazine-related impurities at ppm-level concentrations .

Q. How can AI-driven experimental design accelerate the discovery of this compound’s applications in materials science or catalysis?

- Methodological Answer : Implement machine learning platforms (e.g., TensorFlow or PyTorch) trained on quinoline derivative datasets. Use generative models to propose novel ligand architectures for catalytic systems. Validate predictions via high-throughput screening (e.g., automated liquid handlers for parallel synthesis) .

Data Contradiction and Validation

Q. What methodologies address discrepancies in reported solubility profiles of 8-Chloro-4-hydrazino-2-methyl-quinoline hydrochloride?

Q. How should researchers reconcile conflicting results in toxicity studies involving this compound?

- Methodological Answer : Perform dose-response assays (e.g., IC in HEK293 or HepG2 cells) with positive/negative controls. Use transcriptomics (RNA-seq) to identify off-target effects. Cross-validate findings with in silico toxicity predictors (e.g., ProTox-II) .

Experimental Design

Q. What factorial design approaches optimize multi-step synthesis protocols for this compound?

- Methodological Answer :

Apply a Box-Behnken design to test variables: reaction time (12–24 hrs), temperature (70–110°C), and catalyst loading (5–15 mol%). Analyze responses (yield, purity) via response surface methodology (RSM). Use JMP or Minitab for DOE analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.